3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-[4-(Benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a synthetic compound characterized by its intricate molecular structure, which lends itself to various scientific applications. This compound is notable for its specific arrangement of functional groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: : This step often involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy linkage.
Attachment of the Ethoxyethyl Group: : Utilizing an alkylation reaction, an ethoxyethyl group is introduced to the purine ring system.
Cyclization: : A series of cyclization reactions forms the triazolopyrimidine core, often involving acidic or thermal conditions to facilitate ring closure.
Final Assembly and Purification: : The final compound is assembled through strategic coupling reactions and then purified using chromatography techniques.
Industrial Production Methods
For industrial-scale production, the process may be optimized for efficiency and yield. This often includes:
Use of Catalysts: : Catalysts may be employed to accelerate key reaction steps.
Continuous Flow Chemistry: : Implementing continuous flow reactors to improve reaction times and scalability.
Automated Purification Systems: : Utilizing large-scale chromatographic systems for efficient purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy or ethoxyethyl moieties.
Reduction: : Reduction of functional groups can modify the compound, altering its chemical and physical properties.
Substitution: : Various substitution reactions can introduce different functional groups to the molecule, affecting its reactivity and interaction with other compounds.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride are typical reducing agents.
Substitution: : Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified derivatives that retain the core structure of the original compound.
Scientific Research Applications
The compound finds extensive application in various fields:
Chemistry: : As a starting material or intermediate in the synthesis of more complex molecules.
Biology: : It may act as a biochemical probe to study enzyme interactions or metabolic pathways.
Medicine: : Potential therapeutic applications, possibly as an anti-cancer or anti-viral agent.
Industry: : Utilized in the development of specialized materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action for 3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves:
Molecular Targets: : The compound may target specific enzymes or receptors within biological systems.
Pathways: : Interaction with cellular pathways can alter biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Methoxy)phenyl]-9-(2-methoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
3-[4-(Phenoxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Uniqueness
What sets 3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione apart is its specific combination of functional groups and the steric effects they impart, which may enhance its reactivity and specificity in various applications.
Conclusion
This compound is a compound with diverse synthetic routes and significant potential in research and industry. Its unique structure offers various chemical reaction pathways and applications, making it a valuable tool in scientific exploration and technological development.
Properties
IUPAC Name |
5-(2-ethoxyethyl)-1-methyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4/c1-3-33-14-13-29-19-21(31)25-24(32)28(2)22(19)30-20(26-27-23(29)30)17-9-11-18(12-10-17)34-15-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBTDDRPXHQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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